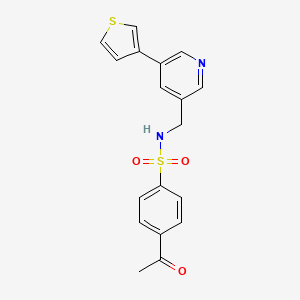

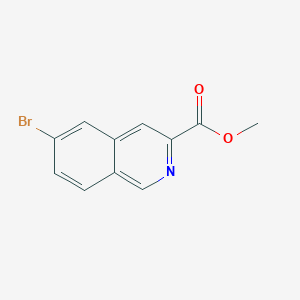

![molecular formula C8H6N6O B2394705 7-aminopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one CAS No. 908553-83-3](/img/structure/B2394705.png)

7-aminopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Aminopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (APTP) is an organic compound that belongs to the family of heterocyclic compounds. It is a pyridinone derivative and can be found in various natural products, such as dimeric natural products, alkaloids, and peptides. APTP has been studied extensively for its potential applications in the fields of medicinal chemistry, chemical biology, and drug discovery. The compound has been found to possess a range of interesting biological activities, including anti-inflammatory, anti-viral, and anti-cancer effects.

Aplicaciones Científicas De Investigación

Cancer Treatment: CDK2 Inhibition

7-aminopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one: derivatives have been investigated as novel CDK2 inhibitors for cancer treatment . CDK2 (cyclin-dependent kinase 2) plays a crucial role in cell cycle regulation, and inhibiting it selectively can target tumor cells. Key findings include:

Cardiovascular Agents

In a separate study, 7,8-dihydro-5-methyl-6H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine emerged as a promising cardiovascular agent . Notably:

Functionalization for Adenosine Receptors

The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold was explored for adenosine receptor probes :

Regioselective Synthesis

Researchers achieved regioselective synthesis of angular norbornene-based [1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-ones using diastereochemically varied norbornene-condensed 2-thioxopyrimidin-4-ones .

Mecanismo De Acción

Target of Action

The primary targets of 7-aminopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one are adenosine receptors and CDK2 (Cyclin-Dependent Kinase 2) . Adenosine receptors play a crucial role in many physiological processes, including neurotransmission and myocardial oxygen consumption. CDK2 is a key regulator of cell cycle progression and is often overexpressed in cancer cells .

Mode of Action

This compound interacts with its targets by binding to the active sites of adenosine receptors and CDK2 . The binding of the compound to adenosine receptors can inhibit the activity of these receptors . Similarly, the compound’s interaction with CDK2 can inhibit the kinase activity of CDK2, thereby halting cell cycle progression .

Biochemical Pathways

The compound’s interaction with adenosine receptors can affect various biochemical pathways mediated by these receptors, such as cAMP production and calcium channel regulation . The inhibition of CDK2 can disrupt the cell cycle, particularly the transition from the G1 phase to the S phase .

Pharmacokinetics

Similar compounds have been shown to have suitable pharmacokinetic properties, including good bioavailability .

Result of Action

The inhibition of adenosine receptors can lead to various physiological effects, depending on the specific subtype of receptor that is inhibited . The inhibition of CDK2 can lead to cell cycle arrest, which can induce apoptosis in cancer cells .

Propiedades

IUPAC Name |

11-amino-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N6O/c9-13-2-1-6-5(7(13)15)3-10-8-11-4-12-14(6)8/h1-4H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHDQBLHAUPFMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C2=C1N3C(=NC=N3)N=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-aminopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (E)-4-[[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2394633.png)

![N-(4-bromophenyl)-2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2394635.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2394640.png)

![3-(4-Chlorophenyl)-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2394641.png)

![[3-(Propan-2-yl)oxetan-3-yl]methanamine](/img/structure/B2394642.png)